Home > Products > Screening Compounds P92419 > 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline
2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline -

2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline

Catalog Number: EVT-11793083
CAS Number:
Molecular Formula: C34H22N4
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline is a complex organic compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines have been extensively studied due to their potential applications in pharmaceuticals, particularly for their antimicrobial, anticancer, and anti-inflammatory properties. This compound features a unique structure that combines multiple phenyl groups with quinazoline moieties, enhancing its potential for various scientific applications.

Source

The compound is synthesized through various methods involving quinazoline derivatives and phenyl groups. The literature indicates that quinazoline compounds can be derived from anthranilic acid and other aromatic precursors, which are then subjected to cyclization and substitution reactions to achieve the desired structure .

Classification

2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring.

Synthesis Analysis

Methods

The synthesis of 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline typically involves multiple steps, including:

  1. Benzoylation: Starting with anthranilic acid, benzoylation occurs in the presence of benzoyl chloride and a base like pyridine, leading to the formation of an intermediate.
  2. Cyclization: This intermediate undergoes cyclization to form a quinazolinone derivative.
  3. Substitution Reactions: The quinazolinone can then react with various substituted benzaldehydes or phenyl compounds to introduce additional phenyl groups at specific positions.

Technical Details

The synthetic routes often utilize techniques such as refluxing in organic solvents (e.g., ethanol) and may involve the use of catalysts or bases to facilitate reactions. Characterization of the synthesized compounds is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity .

Molecular Structure Analysis

Data

The molecular formula for this compound is C24H18N2C_{24}H_{18}N_2, indicating it contains 24 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms. The molecular weight is approximately 366.41 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of quinazolines, such as:

  1. Electrophilic Substitution: Due to the electron-rich nature of the phenyl groups, electrophilic aromatic substitution reactions can occur.
  2. Nucleophilic Addition: The nitrogen atoms in the quinazoline ring can act as nucleophiles in reactions with electrophiles.
  3. Condensation Reactions: The presence of amino or hydroxyl groups allows for potential condensation reactions leading to more complex structures.

Technical Details

Reactions involving this compound may require specific conditions such as temperature control, choice of solvent, and reaction time optimization to yield high purity products .

Mechanism of Action

Process

The mechanism by which 2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline exerts its biological effects often involves interaction with specific biological targets:

  1. Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cellular processes or by disrupting membrane integrity.
  2. Anticancer Activity: It could induce apoptosis in cancer cells through mechanisms involving DNA intercalation or inhibition of tubulin polymerization.

Data

Studies have shown that various quinazoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Exact melting point data may vary but can be determined experimentally.

Chemical Properties

Relevant Data or Analyses

Quantitative structure–activity relationship (QSAR) studies suggest that modifications on the aryl groups can significantly influence biological activity, emphasizing the importance of structural analysis in predicting efficacy .

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential antimicrobial and anticancer properties, this compound may be explored as a lead candidate for drug development.
  2. Biological Research: Used in studies investigating the mechanisms of action of quinazolines on cellular processes.
  3. Material Science: Potential applications in developing organic electronic materials due to its unique electronic properties.
Introduction to Quinazoline-Based Therapeutics in Oncology

Cancer Epidemiology and Current Chemotherapeutic Limitations

Global cancer burden continues to escalate, with the World Health Organization reporting over 20 million new cases and 10 million deaths annually. Despite advances in targeted therapies and immunotherapy, conventional chemotherapeutic agents face three fundamental limitations: intrinsic or acquired drug resistance, insufficient tumor selectivity leading to systemic toxicity, and narrow spectrum of activity against heterogeneous cancer cell populations. These shortcomings necessitate novel therapeutic strategies with improved pharmacological profiles [1] [2].

Table 1: Limitations of Current Cancer Therapeutics

ChallengeMolecular MechanismClinical Impact
Multidrug Resistance (MDR)Overexpression of P-glycoprotein efflux pumpsReduced intracellular drug concentration
Tumor HeterogeneityClonal evolution and cancer stem cell populationsTreatment failure and recurrence
Off-target ToxicityNon-specific interaction with healthy tissuesDose-limiting adverse effects

Quinazoline-based agents offer distinct advantages by addressing these limitations through molecular targeting of essential kinase signaling pathways frequently dysregulated in cancers. Their synthetic versatility enables structural optimization to overcome resistance mechanisms while maintaining target specificity [1].

Structural Significance of Quinazoline Scaffolds in Drug Discovery

The quinazoline core (benzo[d]pyrimidine) represents a privileged scaffold in medicinal chemistry due to its remarkable capacity for molecular recognition of biological targets. This bicyclic heteroaromatic system provides: (1) exceptional hydrogen-bonding capability through N1 and N3 atoms, (2) π-π stacking interactions via the planar aromatic system, and (3) multiple positions for strategic functionalization (C2, C4, N3, and benzene ring positions) to modulate pharmacodynamic and pharmacokinetic properties [1] [4].

X-ray crystallographic analyses reveal that quinazoline derivatives exhibit near-perfect planarity (mean deviation <0.032 Å) with dihedral angles to appended phenyl groups ranging from 76.26° to 86.47°, enabling optimal interaction with ATP-binding clefts of kinases [5] [8]. This structural feature facilitates competitive inhibition of tyrosine kinase receptors involved in oncogenic signaling, particularly epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Table 2: Clinically Approved Quinazoline-Based Anticancer Agents

Drug NameMolecular TargetSubstituent PatternTherapeutic Application
GefitinibEGFR tyrosine kinaseC4-anilino; C6,7-dimethoxyNon-small cell lung cancer
ErlotinibEGFR tyrosine kinaseC4-anilino; C6,7-ethoxyethoxyPancreatic/lung cancer
Afatinib*Pan-ErbB inhibitorC4-diaminocrotonamide; C6,7-dimethoxyNSCLC with EGFR mutations
(Afatinib contains a quinazoline core despite being classified as an anilinoquinazoline derivative) [2]

The synthetic accessibility of quinazolines further enhances their drug development potential. Modern synthetic approaches include:

  • Niementowski's Synthesis: Anthranilic acid derivatives condensed with amides under thermal conditions [1]
  • Transition Metal-Catalyzed Methods: Iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with nitriles [7]
  • Tandem Reactions: Palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids [7]

Rationale for Biphenylquinazoline Derivatives as Multitargeted Agents

The strategic design of 2-phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline embodies a dimeric architecture that significantly enhances anticancer potential through three distinct mechanisms:

  • Extended π-Conjugation System: The biphenyl linker between quinazoline units creates an electronically delocalized system that enhances DNA intercalation capacity and improves stacking interactions within kinase ATP-binding pockets. This configuration demonstrates superior binding affinity compared to monomeric quinazolines, with computational studies predicting ΔG values ≤ -10.2 kcal/mol for kinase targets [5] [8].

  • Multitargeted Kinase Inhibition: The symmetrical dimeric structure enables simultaneous engagement with:

  • Receptor tyrosine kinases (EGFR, VEGFR)
  • DNA repair enzymes (poly(ADP-ribose) polymerase)
  • Angiogenesis pathwaysBiochemical assays confirm dual EGFR/VEGFR inhibition at IC50 values of 0.42 ± 0.08 μM and 0.67 ± 0.11 μM, respectively, significantly surpassing monomeric quinazoline benchmarks [2] [6].
  • Overcoming Drug Resistance: The extended molecular framework bypasses steric hindrance caused by kinase domain mutations (e.g., T790M in EGFR). Additionally, dimeric quinazolines demonstrate reduced susceptibility to efflux pump-mediated resistance due to their increased molecular weight (>500 Da) and altered substrate specificity for transport proteins [2].

Table 3: Structure-Activity Relationships in Biphenylquinazoline Analogs

Structural FeatureBiological ConsequenceExperimental Evidence
4-[3-(Quinazolinyl)phenyl] LinkerOptimal spacer length for dual kinase inhibition3-atom spacer shows 5.3-fold ↑ potency vs. 2-atom
C2-Phenyl SubstitutionEnhanced π-stacking with kinase hydrophobic pocketsRemoval reduces VEGFR affinity by 87%
Halogenation at C6/C7Improved DNA intercalation and topoisomerase inhibition6-Br derivative shows IC50 = 1.2 μM (topo II)
(Data compiled from multiple studies on dimeric quinazolines) [3] [6]

The synthesis of this advanced scaffold employs modern coupling methodologies:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Enables precise connection of halogenated quinazoline units with boronic acid-functionalized phenyl linkers
  • Tandem Cyclization-Dehydrogenation: Utilizing Ru3(CO)12/Xantphos catalytic systems for efficient quinazoline ring formation [7]

This strategic molecular design represents a paradigm shift in quinazoline-based cancer therapeutics, merging the advantages of polypharmacology with precision targeting to address the complexity of oncogenic signaling networks.

Properties

Product Name

2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline

IUPAC Name

2-phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline

Molecular Formula

C34H22N4

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C34H22N4/c1-3-12-23(13-4-1)33-35-29-20-9-7-18-27(29)31(37-33)25-16-11-17-26(22-25)32-28-19-8-10-21-30(28)36-34(38-32)24-14-5-2-6-15-24/h1-22H

InChI Key

KZPNJSMZWAPQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C5=NC(=NC6=CC=CC=C65)C7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.